奎宁 1'-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

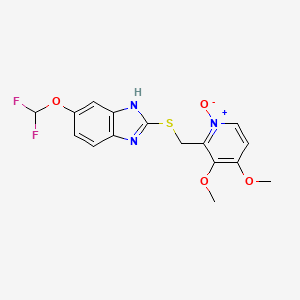

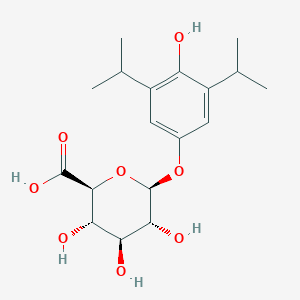

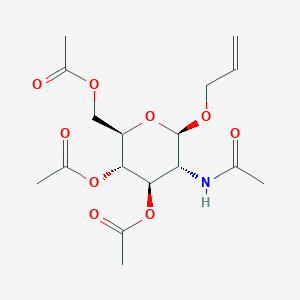

Quinine 1'-Oxide can be synthesized chemoselectively from quinine by oxidation, particularly at the quinuclidine moiety. This process can be achieved using a low concentration of ozone, offering a chemoselectively and eco-friendly method (Aisyah et al., 2016). The reaction can also be catalyzed by palladium chloride, with quinine N-oxide as a major product (Berghuis et al., 2021).

Molecular Structure Analysis

The molecular structure of quinine N-oxide was determined through spectroscopy data, including 1H-NMR, 13C-NMR, 2D-NMR, infra-red, and mass spectrometry, confirming the selective oxidation at the N-1' position (Aisyah et al., 2016). Furthermore, a comprehensive conformational analysis of quinine, which directly relates to quinine 1'-Oxide, shows the possibility of conformers with intramolecular hydrogen bonds, contributing to its biological activity (Bilonda & Mammino, 2017).

Chemical Reactions and Properties

Quinine and its derivatives, including quinine 1'-Oxide, undergo various chemical reactions. For instance, quinine reacts with 3-arylrhodanines in the presence of acetic anhydride to afford high yields of specific products, showing the compound's reactive nature and potential for further chemical modifications (Yousif et al., 1980).

Physical Properties Analysis

The physical properties of quinine 1'-Oxide are influenced by its molecular structure. The conformational analysis indicates that the compound can exist in multiple forms, which may affect its solubility, stability, and overall physical behavior in various environments (Bilonda & Mammino, 2017).

Chemical Properties Analysis

The chemical properties of quinine 1'-Oxide, such as its reactivity with other compounds and susceptibility to further oxidation, are essential for understanding its potential applications in synthesis and other chemical processes. The reactions with 3-arylrhodanines and the catalytic oxidation using hydrogen peroxide highlight its chemical versatility and potential for functionalization (Yousif et al., 1980; Berghuis et al., 2021).

科学研究应用

成像电极反应的荧光酸碱指示剂:奎宁用作荧光酸碱指示剂,用于对消耗氢氧离子的电极反应进行成像,提供了有关电极表面的局部反应速率和浓度分布的信息 (Vitt & Engstrom, 1997).

不对称反应中选择性氧化为 N-氧化物基团:奎宁含有两个胺基,可以被选择性氧化为 N-氧化物基团,这一过程在有机催化和 N1-氧化奎宁的合成中很有价值 (Aisyah 等,2016).

用于甲醇氧化催化剂的组合电化学:在组合电化学中,奎宁的 pH 敏感性被用来检测甲醇氧化催化剂的催化活性,提供了对铂基电催化剂性能的见解 (Gruber 等,2003).

对映选择性氧化催化剂:奎宁衍生的脲被认为是一种有效的有机催化剂,用于 1,2-二醇的对映选择性氧化,该过程可用于生成多种 α-羟基酮 (Rong 等,2014).

奎宁硫酸在滋补水中的分析:奎宁的荧光在分析化学中被用于使用拉曼光谱对滋补水中的奎宁硫酸进行半定量分析 (Shadi 等,2004).

金鸡纳生物碱的微生物生物转化:奎宁经过各种微生物的生物转化,提供了一种制备其代谢物(如 1-N-氧化物和 1'-N-氧化物)的方法 (Siebers-Wolff 等,1993).

人体尿液和饮料中的代谢物分析:在食用含奎宁饮料后,奎宁-N-氧化物被认为是尿液成分,为生理液体中药物代谢物的研究提供了信息 (Jovanovic 等,1976).

低碳钢的缓蚀剂:奎宁是酸性溶液中低碳钢的有效缓蚀剂,表现出高缓蚀效率和吸附性能 (Awad, 2006).

安全和危害

Quinine, from which Quinine 1’-Oxide is derived, can cause allergic reactions in some people. It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled8.

未来方向

Quinone materials, such as Quinine 1’-Oxide, have potential applications in the development of bio-based supercapacitors due to their rapid charging and discharging, high power densities, and excellent cycling life stabilities9. Further research is needed to explore these potential applications and to understand the properties of Quinine 1’-Oxide better.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature.

属性

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIANHNFAPFOH-VOMFEXJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinine 1'-Oxide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)